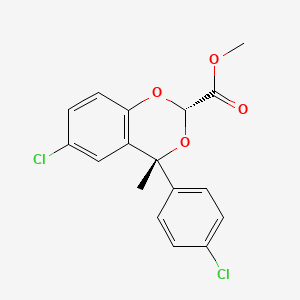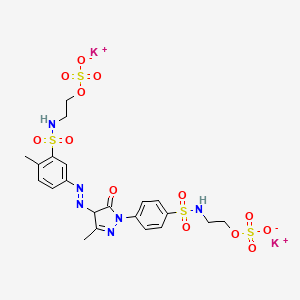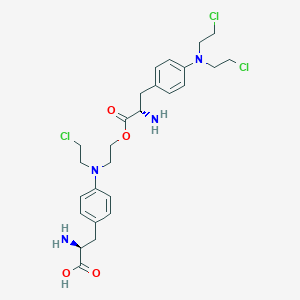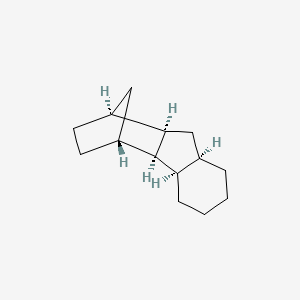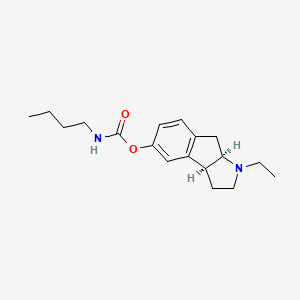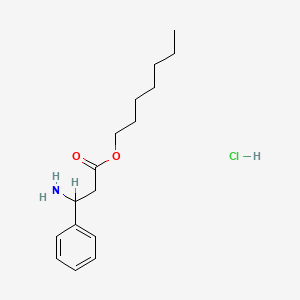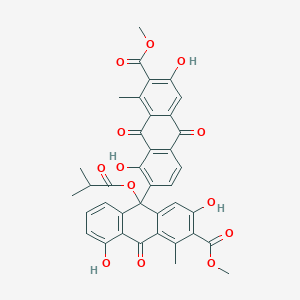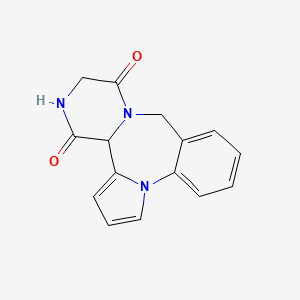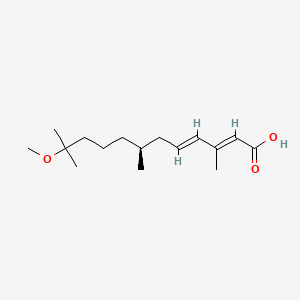
(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid is an organic compound with a complex structure that includes multiple double bonds and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid typically involves multiple steps, including the formation of the diene structure and the introduction of the methoxy group. Common synthetic routes may involve the use of Grignard reagents, Wittig reactions, and esterification processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may include large-scale chemical synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A similar compound with a keto-enol tautomerism property.
Acetylacetone: Another compound with similar reactivity in nucleophilic substitution reactions.
Uniqueness
(2E,4E,7S)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoic acid is unique due to its specific structural features, such as the presence of multiple double bonds and a methoxy group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
207597-75-9 |
|---|---|
Molekularformel |
C16H28O3 |
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
(2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid |
InChI |
InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+/t13-/m1/s1 |
InChI-Schlüssel |
MNYBEULOKRVZKY-ATCPXPEISA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C |
Kanonische SMILES |
CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



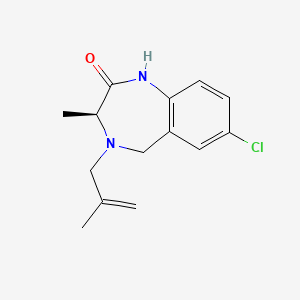
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
